4-Hexylphenyl 4-(octyloxy)benzoate is an organic compound classified as an ester, specifically a benzoate derivative. Its chemical structure is characterized by a hexylphenyl group and an octyloxy group attached to a benzoate moiety. This compound is often studied for its potential applications in materials science, particularly in liquid crystal technologies.
This compound can be synthesized from commercially available starting materials, including 4-octyloxybenzoic acid and hexylphenol. It is of interest in various scientific fields, including chemistry and material science, due to its unique properties and potential applications.
The synthesis of 4-hexylphenyl 4-(octyloxy)benzoate typically involves the esterification reaction between 4-octyloxybenzoic acid and hexylphenol. The reaction can be catalyzed using acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
The molecular structure of 4-hexylphenyl 4-(octyloxy)benzoate consists of a central benzoate group flanked by a hexylphenyl group and an octyloxy group. This structure contributes to its liquid crystalline properties.
CCCCCCCCOc1ccc(cc1)C(=O)Oc2ccc(CCCCC)cc2
BDTRDPSFINNZRW-UHFFFAOYSA-N
4-Hexylphenyl 4-(octyloxy)benzoate can undergo various chemical reactions typical of esters, including hydrolysis and transesterification.
The mechanism of action for the use of 4-hexylphenyl 4-(octyloxy)benzoate in liquid crystal applications involves its ability to form ordered structures at specific temperatures.
4-Hexylphenyl 4-(octyloxy)benzoate is primarily used in scientific research related to liquid crystals and materials science. Its unique properties make it suitable for:
This compound exemplifies the intersection of organic chemistry and material science, showcasing how molecular design can lead to innovative applications in technology.
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: